molecular formula C3H6BrN B1329451 2-Bromoallylamine CAS No. 6943-51-7

2-Bromoallylamine

Cat. No. B1329451
CAS RN: 6943-51-7
M. Wt: 135.99 g/mol
InChI Key: XFSISDMYBCYBKG-UHFFFAOYSA-N
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Description

2-Bromoallylamine is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is an intermediate that can be used in the synthesis of other chemical compounds, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of derivatives of 2-bromoallylamine has been explored in several studies. For instance, primary 2-bromoallylamines with a siloxy substituent have been synthesized through Pd(Ph3P)4-catalyzed cyclocarbonylation, yielding siloxy-substituted 3-isopropylideneazetidin-2-ones, which are precursors to a new class of monocyclic β-lactam antibiotics . Additionally, 2-bromoamides, which are closely related to

Scientific Research Applications

Synthesis of Antibiotics

2-Bromoallylamine plays a role in the synthesis of new classes of monocyclic β-lactam antibiotics. In a study by Brickner et al. (1988), unprotected primary 2-bromoallylamines carrying a siloxy substituent underwent Pd(Ph3P)4-catalyzed cyclocarbonylation. This resulted in the formation of siloxy-substituted 3-isopropylideneazetidin-2-ones, which were desilylated to yield monocyclic β-lactam antibiotics (Brickner et al., 1988).

Organic Chemistry Applications

In the realm of organic chemistry, 2-bromoallylamine is used in various synthesis reactions. Barluenga et al. (1996) demonstrated that the treatment of secondary aliphatic 2-bromoallylamines with organolithium compounds led to saturated amines. This process involved the incorporation of the organic group of the organolithium compound at the alpha carbon, revealing important insights into bond cleavage and formation in organic synthesis (Barluenga et al., 1996).

Anti-neurodegenerative Drug Synthesis

Sudhapriya et al. (2019) explored the use of 2-bromo-N-propargylamines, prepared through A3-reaction and coupling with 2-bromo benzaldehyde, in the synthesis of diazepines as Acetylcholinesterase (AChE) inhibitors. These compounds showed potential as anti-neurodegenerative drugs, further highlighting the versatility of 2-bromoallylamine derivatives in medicinal chemistry (Sudhapriya et al., 2019).

Structural and Crystallographic Studies

Ziemniak et al. (2022) conducted structural studies on bromo-substituted derivatives of 2-deoxy-d-glucose, including 2-deoxy-2-bromo-d-glucose (2-BG), providing insight into the structural impact of bromine substitution in sugar molecules. This study is relevant to understanding the molecular and crystal structures involving bromo-substituted compounds, like 2-bromoallylamine (Ziemniak et al., 2022).

properties

IUPAC Name

2-bromoprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6BrN/c1-3(4)2-5/h1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSISDMYBCYBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219588
Record name Allylamine, 2-bromo-
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Molecular Weight

135.99 g/mol
Source PubChem
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CAS RN

6943-51-7
Record name 2-Propen-1-amine, 2-bromo-
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Record name 2-Bromoallylamine
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Record name 6943-51-7
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Record name Allylamine, 2-bromo-
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Record name 2-bromoprop-2-en-1-amine
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Record name 2-BROMOALLYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you provide an example of how 2-bromoallylamines have been utilized in organic synthesis?

A2: Palladium(0)-catalyzed cyclocarbonylation of primary 2-bromoallylamines has proven valuable in synthesizing both E and Z isomers of 3-(hydroxyisopropylidene)azetidin-2-ones. [] These compounds serve as important precursors for creating a novel class of monocyclic β-lactams. This highlights the synthetic utility of 2-bromoallylamines in accessing valuable heterocyclic compounds. []

Q2: What is the proposed mechanism for the formation of unexpected products like 1,3-diamines and hexahydropyrimidines in the reaction of 2-bromoallylamines with organolithium reagents?

A3: The proposed mechanism involves the initial formation of lithium propargylamides from 2-bromoallylamines upon reaction with organolithium compounds. [] These propargylamides are susceptible to C(propargylic)-C(acetylenic) bond cleavage induced by the organolithium reagent. This cleavage generates reactive intermediates that can further react to yield either 1,3-diamines or hexahydropyrimidines depending on the specific reaction conditions and the time allowed for the reaction to proceed. [] Trapping experiments successfully identified dilithium acetylide, supporting the proposed mechanism involving C-C bond cleavage. []

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